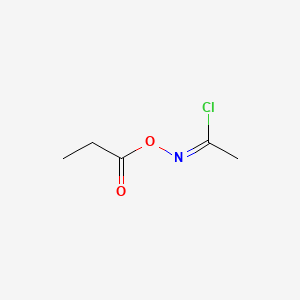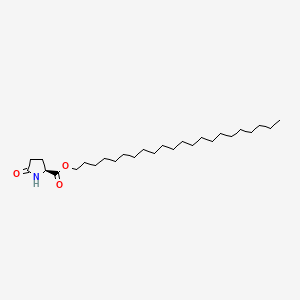
1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,6-Dimethylbicyclo(310)hex-2-en-2-yl)pent-4-en-1-one is an organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)ethanone
- 1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-3-yl)ethanone
Comparison: 1-(6,6-Dimethylbicyclo(3.1.0)hex-2-en-2-yl)pent-4-en-1-one is unique due to the presence of the pent-4-en-1-one moiety, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may lack this functional group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
81221-85-4 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl)pent-4-en-1-one |
InChI |
InChI=1S/C13H18O/c1-4-5-6-11(14)9-7-8-10-12(9)13(10,2)3/h4,7,10,12H,1,5-6,8H2,2-3H3 |
InChI-Schlüssel |
KDIUVWJESDSKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C(=CC2)C(=O)CCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


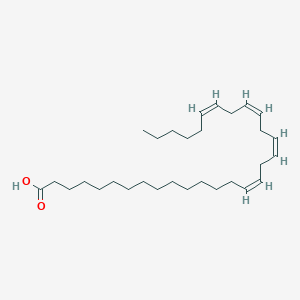
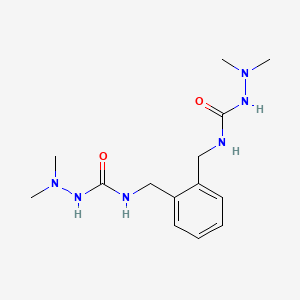
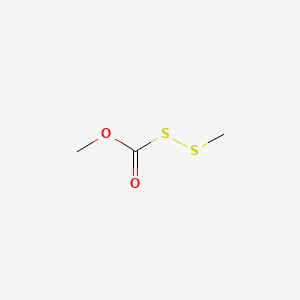
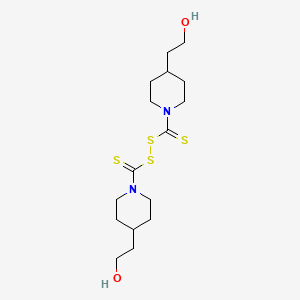
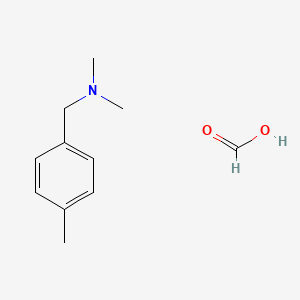
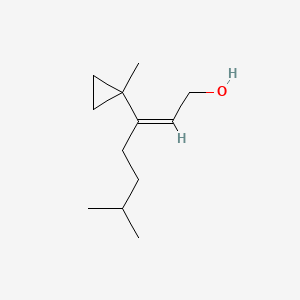
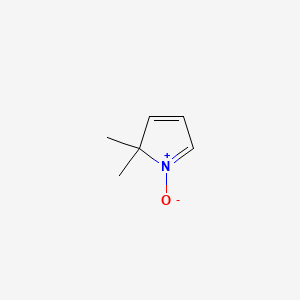

![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
